N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0727755
InChI:
InChI=1S/C22H26N2O3/c1-2-27-20-14-7-6-13-19(20)22(26)24-18-12-8-9-16(15-18)21(25)23-17-10-4-3-5-11-17/h6-9,12-15,17H,2-5,10-11H2,1H3,(H,23,25)(H,24,26)
SMILES:
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3CCCCC3
Molecular Formula:
C22H26N2O3
Molecular Weight:
366.5 g/mol
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide
CAS No.:
Cat. No.: VC0727755
Molecular Formula: C22H26N2O3
Molecular Weight: 366.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H26N2O3 |
|---|---|
| Molecular Weight | 366.5 g/mol |
| IUPAC Name | N-[3-(cyclohexylcarbamoyl)phenyl]-2-ethoxybenzamide |
| Standard InChI | InChI=1S/C22H26N2O3/c1-2-27-20-14-7-6-13-19(20)22(26)24-18-12-8-9-16(15-18)21(25)23-17-10-4-3-5-11-17/h6-9,12-15,17H,2-5,10-11H2,1H3,(H,23,25)(H,24,26) |
| Standard InChI Key | DWABIZDXOXSCSG-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3CCCCC3 |
| Canonical SMILES | CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3CCCCC3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator